molecular formula C21H21ClN4O4S B2662591 5-chloro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 1171561-00-4

5-chloro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2662591
CAS RN: 1171561-00-4
M. Wt: 460.93
InChI Key: VKOWWVOQNBXOCZ-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a chemical compound with potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has been extensively studied for its pharmacological properties.

Scientific Research Applications

Intermediate in the Synthesis of Glyburide

This compound has been reported as an intermediate in the synthesis of glyburide . Glyburide is an oral diabetes medicine that helps control blood sugar levels by causing the pancreas to produce insulin.

Organic Building Block

The compound is also used as an organic building block . Organic building blocks are often used in the synthesis of complex organic compounds, including pharmaceuticals and polymers.

Anti-inflammatory Activities

Some substituted pyrazoline derivatives, which can be synthesized from this compound, have shown anti-inflammatory activities . This suggests potential applications in the development of new anti-inflammatory drugs.

Catalyst for Reductive Amination

Similar compounds have been used as catalysts for reductive amination by transfer hydrogenation . Reductive amination is a fundamental reaction in organic synthesis, used to convert carbonyl compounds and amines into amines.

Antimicrobial Potential

Certain derivatives of the compound have shown good antimicrobial potential . This suggests possible applications in the development of new antimicrobial agents.

properties

IUPAC Name

5-chloro-2-methoxy-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O4S/c1-29-19-8-4-16(22)14-20(19)31(27,28)25-17-5-2-15(3-6-17)18-7-9-21(24-23-18)26-10-12-30-13-11-26/h2-9,14,25H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOWWVOQNBXOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

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